![molecular formula C9H16N2O B15218706 4-{[(Oxolan-3-yl)methyl]amino}butanenitrile CAS No. 185224-63-9](/img/structure/B15218706.png)
4-{[(Oxolan-3-yl)methyl]amino}butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile: is an organic compound that features a tetrahydrofuran ring, an amino group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile typically involves the reaction of tetrahydrofuran derivatives with amines and nitriles. One common method is the reaction of tetrahydrofuran-3-ylmethanamine with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require a solvent like dimethyl sulfoxide or acetonitrile. The reaction temperature is typically maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, temperatures around 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents like ether or tetrahydrofuran, temperatures around 0-25°C.
Substitution: Halides, alkoxides; conditions: polar aprotic solvents like dimethyl sulfoxide, temperatures around 25-100°C.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学的研究の応用
Chemistry: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a building block in complex organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a probe to investigate enzyme activities and metabolic pathways involving nitriles.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates targeting specific biological pathways.
Industry: In the industrial sector, 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and resins.
作用機序
The mechanism of action of 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran ring provides structural stability and can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Tetrahydrofuran-3-ylmethanamine: Shares the tetrahydrofuran ring and amino group but lacks the nitrile group.
Butanenitrile: Contains the nitrile group but lacks the tetrahydrofuran ring and amino group.
4-Aminobutanenitrile: Contains the amino and nitrile groups but lacks the tetrahydrofuran ring.
Uniqueness: 4-(((Tetrahydrofuran-3-yl)methyl)amino)butanenitrile is unique due to the combination of the tetrahydrofuran ring, amino group, and nitrile group in a single molecule
特性
CAS番号 |
185224-63-9 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
4-(oxolan-3-ylmethylamino)butanenitrile |
InChI |
InChI=1S/C9H16N2O/c10-4-1-2-5-11-7-9-3-6-12-8-9/h9,11H,1-3,5-8H2 |
InChIキー |
INJNTCRNTSGMEK-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CNCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



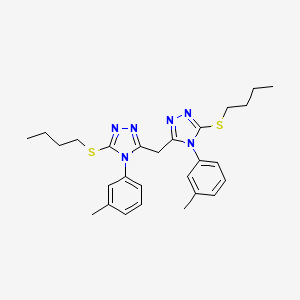
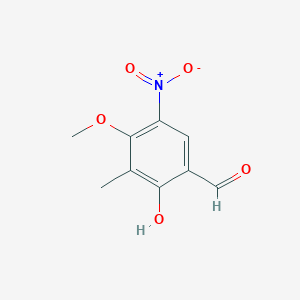
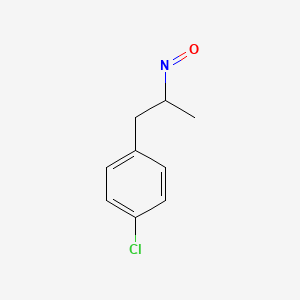
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
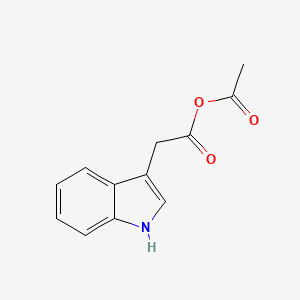
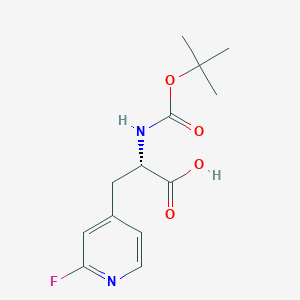
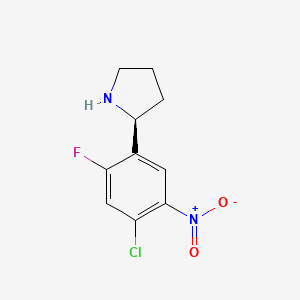
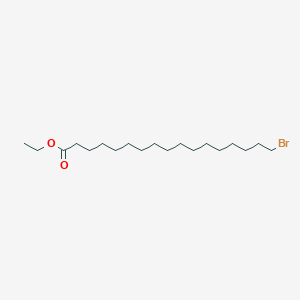
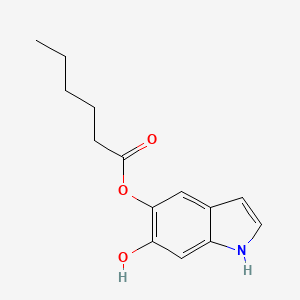
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
